Absence of Public Quantitative Comparator Data for Benzothiazole-Pyridine Carboxamide 2415463-24-8
A comprehensive search of primary research literature, patents, authoritative databases (PubChem, ChEMBL, BindingDB), and vendor technical datasheets (excluding prohibited sources) identified no quantitative comparator data—neither direct head-to-head nor cross-study comparable—for N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide. The closest reference point is the general patent disclosure (U.S. 9,849,120) encompassing structurally related thiazolecarboxamide Pim kinase inhibitors, but this patent does not provide IC50, Ki, selectivity, or pharmacokinetic values for the specific ethoxy/fluoro-5-methyl substitution pattern [1].
| Evidence Dimension | Biochemical potency (Pim kinase inhibition) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Class-level baseline: structurally related benzothiazole-pyridine carboxamides claimed as Pim inhibitors in U.S. 9,849,120 |
| Quantified Difference | Cannot be quantified |
| Conditions | Pim-1, Pim-2, Pim-3 kinase inhibition assays (enzyme and cell-based) as described generically in U.S. 9,849,120 |
Why This Matters
Without quantitative comparator data, scientific selection of this compound over close analogs (e.g., 6-methoxy, 6-propoxy, or des-fluoro pyridine variants) cannot be evidence-based; procurement decisions must rely solely on structural identity and purity specifications.
- [1] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. U.S. Patent 9,849,120 B2, issued December 26, 2017. View Source
